(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid
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Overview
Description
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative that contains a naphthyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the naphthyridine ring, followed by borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the naphthyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Scientific Research Applications
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid exerts its effects depends on its specific application. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter molecular interactions . The naphthyridine ring can also interact with various molecular targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and naphthyridine-containing molecules, such as:
- (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)boronic acid
- 1,8-Naphthyridine-3-boronic acid
- 1,5-Naphthyridine derivatives
Uniqueness
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the naphthyridine ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H11BN2O2 |
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Molecular Weight |
178.00 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5,12-13H,1-3H2,(H,10,11) |
InChI Key |
ZSRMZENBHDPCSX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(NCCC2)N=C1)(O)O |
Origin of Product |
United States |
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